5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione is an organic compound classified within the indoles and derivatives group. It features a structure that includes both an indole moiety and a pyrrolidine sulfonyl group, making it a significant compound in the field of medicinal chemistry. The compound is not currently approved for use in the United States and has no known clinical trials associated with it, indicating that it may be primarily of research interest rather than therapeutic application at this time .
The compound is identified under the Chemical Abstracts Service number 220510-17-8 and is also cataloged in PubChem with the identifier 4117381. Its chemical formula is , which highlights its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The classification of this compound places it within the broader category of organosulfonamides and indoles, which are known for their diverse biological activities .
The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione can be approached through several methods. A common synthetic route involves the reaction of indoline derivatives with pyrrolidine sulfonyl chlorides. This method typically requires careful control of reaction conditions to ensure high yields and purity.
Detailed protocols for these reactions can be found in specialized organic chemistry literature focusing on indole derivatives .
The molecular structure of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione can be represented by its chemical formula .
C1=CC2=C(C=C1N(C)C(=O)C2=O)S(=O)(=O)N1CCCC1
This structure indicates a bicyclic system where the indole ring is fused with a pyrrole-like structure, contributing to its potential biological activity .
5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione can participate in various chemical reactions typical of indole derivatives:
These reactions are crucial for modifying the compound to explore its pharmacological potential .
Relevant data on these properties can inform potential applications and stability during storage or formulation processes .
The primary applications of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione lie within scientific research, particularly in:
Research exploring derivatives and analogs continues to expand understanding of this compound's potential applications in medicinal chemistry .
The synthesis of 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione relies on sequential functionalization of the isatin core. The foundational route involves sulfonation at the C5 position using chlorosulfonic acid (ClSO₃H) at 60°C, followed by amination with pyrrolidine in dimethylformamide (DMF). This yields 5-(pyrrolidin-1-ylsulfonyl)isatin, a key intermediate, with isolated yields of 70–85% after crystallization [1]. For N1-alkylated derivatives (e.g., propargyl or chloroacetamide groups), N-alkylation precedes sulfonation: isatin reacts with propargyl bromide or 2-chloro-N-arylacetamides in ethanol under reflux, followed by C5 sulfonylation [1] [9]. Challenges include moderate regioselectivity during electrophilic substitution and the need for harsh reagents (e.g., ClSO₃H), which limit functional group compatibility. Purification typically requires column chromatography due to by-product formation [3].
Table 1: Traditional Synthetic Routes for 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione Derivatives
Step | Reagents/Conditions | Target Position | Yield (%) | Limitations |
---|---|---|---|---|
C5 Sulfonylation | ClSO₃H, 60°C, 4 h | C5 | 75–80 | Corrosive reagent |
C5 Amination | Pyrrolidine, DMF, RT, 2 h | C5 | 85 | Solvent removal issues |
N1-Alkylation | Propargyl bromide, K₂CO₃, EtOH, reflux | N1 | 60–75 | Competing O-alkylation |
The pyrrolidine sulfonamide moiety enables access to complex spiro- and fused architectures via acid-catalyzed cyclo-condensation. For example, 5-(pyrrolidin-1-ylsulfonyl)isatin undergoes one-pot annulation with 6-aminouracils in acetic acid under reflux, forming spiro[indoline-3,5′-pyridodipyrimidine] scaffolds. This proceeds via Schiff base formation (C3 carbonyl attack), followed by nucleophilic addition-elimination [3]. The electron-withdrawing nature of the sulfonamide group enhances electrophilicity at C3/C5, facilitating nucleophile engagement. Yields range from 45–65%, influenced by steric effects of uracil substituents [3] [10]. Mechanistic studies confirm the sulfonyl group’s role in stabilizing transition states through hydrogen bonding with NH groups of nucleophiles [3].
Table 2: Cyclo-Condensation Products with Pyrrolidine Sulfonamide-Isatins
Nucleophile | Product Scaffold | Reaction Time (h) | Yield (%) |
---|---|---|---|
6-Aminouracil | Spiro[indoline-3,5′-pyridodipyrimidine] | 6–8 | 50–65 |
Semicarbazide | Indoline-3-aminoguanidine | 4 | 60 |
2,4-Dinitrophenylhydrazine | Indoline-3-hydrazone | 3 | 70 |
Recent advances focus on replacing hazardous sulfonylation agents (e.g., sulfonyl chlorides) and solvent-free catalysis. Key innovations include:
These methods reduce energy use by 40–60% versus thermal approaches and minimize halogenated solvent waste [2] [6].
Table 3: Eco-Friendly Sulfonylation Methods
Method | Catalyst/Reagent | Conditions | Yield (%) | Environmental Advantage |
---|---|---|---|---|
Ultrasound Amination | Zn–Al–hydrotalcite | H₂O, 40°C, 30 min | 92–97 | No base, reusable catalyst |
Sulfonyl Fluoride Synthesis | SHC5®/KF | RT, 2 h | 85–90 | Non-toxic by-products (NaCl/KCl) |
Aqueous Cu(I) Catalysis | CuI/CoFe₂O₄ NPs | H₂O, RT, 1 h | 88–94 | Magnetic recovery, no solvents |
Regioselectivity in 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione derivatization is governed by electronic polarization from the sulfonamide group:
Biological activity correlates with regiochemistry: Caspase-3 inhibition (IC₅₀ = 2.33–116.91 μM) is optimal with bulky N1-arylacetamide groups (e.g., 4-chlorophenyl, compound 20d), which enhance van der Waals contacts in the S3 pocket [1] [7].
Table 4: Regioselectivity and Biological Impact of Key Modifications
Modification Site | Reagents | Regiochemical Outcome | Biological Effect |
---|---|---|---|
N1 | 4-Chlorophenylchloroacetamide | Exclusive N-alkylation | Caspase-3 IC₅₀: 2.33 μM (20d) [1] |
C3 | Hydrazine hydrate | 3-Hydrazone formation | Anticonvulsant activity [8] |
C5 | Bromine, AcOH | C4/C6 dibromination | Cytotoxicity (HT-29 IC₅₀: 0.07 μM) [9] |
Key Compound Names
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7